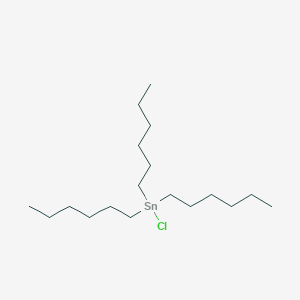
Trihexyltin chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihexyltin chloride is an organotin compound with the chemical formula C18H37ClSn. It is a member of the organotin family, which consists of compounds containing tin atoms bonded to organic groups. This compound is known for its use in various industrial and agricultural applications due to its unique chemical properties.
Preparation Methods
The preparation of trihexyltin chloride typically involves the reaction of hexylmagnesium bromide with tin tetrachloride. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction is as follows:
4C6H13MgBr+SnCl4→(C6H13)4Sn+4MgBrCl
The resulting tetrahexyltin is then treated with hydrochloric acid to produce this compound:
(C6H13)4Sn+HCl→(C6H13)3SnCl+C6H13H
Chemical Reactions Analysis
Trihexyltin chloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trihexyltin oxide.
Reduction: It can be reduced to form hexyltin hydrides.
Substitution: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trihexyltin chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: this compound is studied for its effects on biological systems, including its potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of trihexyltin chloride involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. This binding can lead to the inhibition of enzyme activity, affecting various metabolic pathways. This compound is also known to disrupt cell membranes, leading to cell death.
Comparison with Similar Compounds
Trihexyltin chloride can be compared with other organotin compounds such as triphenyltin chloride and tributyltin chloride. While all these compounds share similar structural features, their chemical properties and applications differ:
Triphenyltin chloride: Used primarily as a fungicide and antifoulant.
Tributyltin chloride: Known for its use in antifouling paints and as a biocide.
This compound is unique due to its specific alkyl group, which imparts different chemical reactivity and biological activity compared to its phenyl and butyl counterparts.
Similar Compounds
- Triphenyltin chloride
- Tributyltin chloride
- Triethyltin chloride
- Trimethyltin chloride
These compounds share the common feature of having tin atoms bonded to organic groups, but their specific applications and properties vary based on the nature of the organic groups attached to the tin atom.
Properties
IUPAC Name |
chloro(trihexyl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H13.ClH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRDMMAVFUOTMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39ClSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-60-8 |
Source


|
| Record name | Chlorotrihexylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2791-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trihexyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002791608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
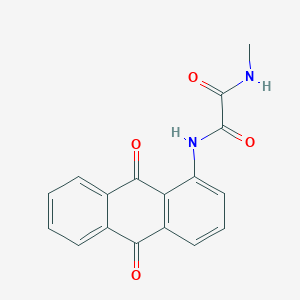

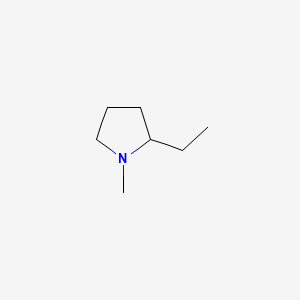
![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)

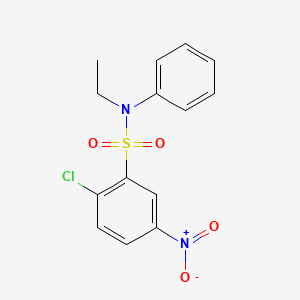
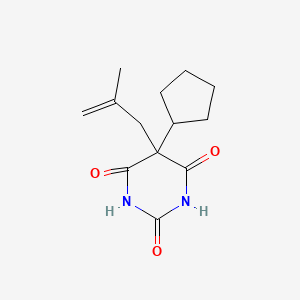
![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
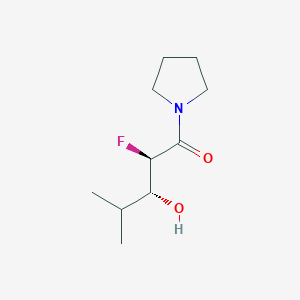
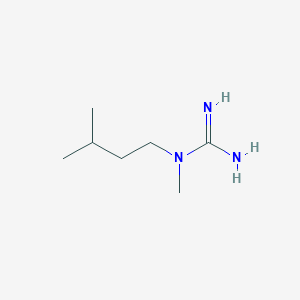
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
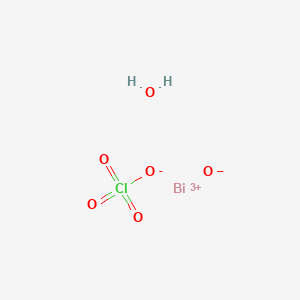
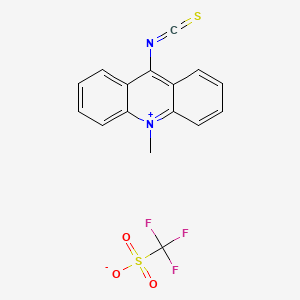
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
